An In-depth Technical Guide to 5-Bromovaleronitrile: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 5-Bromovaleronitrile: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromovaleronitrile, also known as 5-bromopentanenitrile, is a versatile bifunctional linear molecule featuring a terminal bromine atom and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules. Its reactivity at both the alkyl bromide and nitrile ends allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of various targets, including cannabinoid 2 (CBD2) agonists which have potential applications in treating conditions like multiple sclerosis. This guide provides a comprehensive overview of its chemical properties, structure, spectral data, and key experimental protocols for its synthesis and derivatization.
Chemical Structure and Properties
5-Bromovaleronitrile is a clear, colorless to light orange or yellow liquid under standard conditions.[1] Its structure consists of a five-carbon chain with a bromine atom at one terminus and a nitrile group at the other.
Structure Identifiers:
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IUPAC Name: 5-bromopentanenitrile
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CAS Number: 5414-21-1[2]
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Molecular Formula: C₅H₈BrN[2]
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SMILES: C(CCBr)CC#N
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InChI: 1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2[3]
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InChIKey: NWWWGAKVHCSAEU-UHFFFAOYSA-N[3]
A summary of the key physicochemical properties of 5-bromovaleronitrile is presented in Table 1.
Table 1: Physicochemical Properties of 5-Bromovaleronitrile
| Property | Value |
| Molecular Weight | 162.03 g/mol [2] |
| Density | 1.388 g/mL at 25 °C[3] |
| Boiling Point | 110-111 °C at 12 mmHg[1] |
| Refractive Index (n20/D) | 1.478[3] |
| Flash Point | 110 °C (230 °F) - closed cup[3] |
| Water Solubility | Slightly soluble (4.1 g/L at 25°C)[1] |
Spectroscopic Data
The structural features of 5-bromovaleronitrile can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-bromovaleronitrile in CDCl₃ shows four distinct signals corresponding to the four methylene groups in different chemical environments.
Table 2: ¹H NMR Spectral Data of 5-Bromovaleronitrile (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Protons | Multiplicity |
| 3.457 | -CH₂-Br | Triplet |
| 2.419 | -CH₂-CN | Triplet |
| 2.016 | -CH₂-CH₂Br | Quintet |
| 1.838 | -CH₂-CH₂CN | Quintet |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 5-bromovaleronitrile would be expected to show five distinct signals, one for each of the five carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Bromovaleronitrile
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C≡N | ~119 |
| -CH₂-CN | ~17 |
| -CH₂-CH₂CN | ~24 |
| -CH₂-CH₂Br | ~32 |
| -CH₂-Br | ~33 |
Note: These are predicted values based on standard chemical shift ranges and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of 5-bromovaleronitrile exhibits characteristic absorption bands that confirm its functional groups. The most notable peaks are the C≡N stretch of the nitrile group and the C-Br stretch of the alkyl bromide.
Table 4: Key IR Absorption Bands of 5-Bromovaleronitrile
| Wavenumber (cm⁻¹) | Vibration |
| ~2245 | C≡N stretch (nitrile) |
| ~2850-2960 | C-H stretch (alkane) |
| ~1465 | C-H bend (alkane) |
| ~645 | C-Br stretch (alkyl bromide) |
Mass Spectrometry
The electron ionization mass spectrum of 5-bromovaleronitrile shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Table 5: Major Fragments in the Mass Spectrum of 5-Bromovaleronitrile
| m/z | Interpretation |
| 161/163 | [M]⁺ (Molecular ion) |
| 82 | [M - Br]⁺ |
| 54 | [C₄H₆]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
Synthesis of 5-Bromovaleronitrile
5-Bromovaleronitrile is commonly synthesized via a nucleophilic substitution reaction between 1,4-dibromobutane and a cyanide salt. This reaction is an example of the Kolbe nitrile synthesis.[4] The use of a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous cyanide solution and the organic alkyl halide.
Reaction: Br-(CH₂)₄-Br + NaCN → Br-(CH₂)₄-CN + NaBr
Experimental Protocol (Adapted from Patent CN102643188B): [5]
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Materials:
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1,4-dibromobutane (1 molar equivalent)
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30% Sodium cyanide solution (1.2 molar equivalents)
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Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
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Anhydrous sodium sulfate
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Water
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Procedure:
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To a reaction flask, add 1,4-dibromobutane and the phase-transfer catalyst.
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With stirring, slowly add the 30% sodium cyanide solution to the reaction mixture. The temperature should be maintained at 65 ± 10 °C during the addition, which should take approximately 3 hours.
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After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours.
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Cool the reaction mixture to room temperature and allow the layers to separate.
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Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.
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The crude 5-bromovaleronitrile can be purified by vacuum distillation.
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Synthetic Applications of 5-Bromovaleronitrile
5-Bromovaleronitrile is a precursor for various more complex molecules. Two notable applications are the synthesis of an intermediate for N-methylcadaverine and the formation of long-chain nitriles via nickel-catalyzed cross-coupling reactions.[6]
1. Synthesis of N-(4-cyanobutyl)-N-methylbenzylamine
This compound is a key intermediate in the synthesis of N-methylcadaverine.[3]
Reaction: Br-(CH₂)₄-CN + C₆H₅CH₂NH(CH₃) → C₆H₅CH₂N(CH₃)(CH₂)₄CN + HBr
2. Nickel-Catalyzed Cross-Coupling to form Tridecanenitrile
5-Bromovaleronitrile can undergo a nickel-catalyzed cross-coupling reaction with an organozinc reagent, such as dioctylzinc, to form longer-chain nitriles.[6]
Reaction: Br-(CH₂)₄-CN + Zn(C₈H₁₇)₂ --(Ni catalyst)--> CH₃(CH₂)₁₁CN
A general procedure for such a reaction would involve the in-situ formation of the organozinc reagent followed by the nickel-catalyzed coupling. A specific, detailed protocol for this exact transformation is not available in the provided search results but would be based on established methods for nickel-catalyzed Negishi cross-coupling of alkyl halides.
Visualizations
Synthesis of 5-Bromovaleronitrile
Caption: Reaction scheme for the synthesis of 5-bromovaleronitrile.
Synthetic Utility of 5-Bromovaleronitrile
Caption: Synthetic pathways starting from 5-bromovaleronitrile.
Safety and Handling
5-Bromovaleronitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.
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Hazard Statements: H302, H312, H315, H319, H332, H335
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Precautionary Statements: P261, P280, P305 + P351 + P338
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
5-Bromovaleronitrile is a commercially available and synthetically useful chemical intermediate. Its bifunctional nature allows for sequential or selective reactions at either the nitrile or the bromide, providing a versatile platform for the synthesis of a wide array of more complex organic molecules. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this valuable building block.
References
- 1. 5-BROMOVALERONITRILE | 5414-21-1 [chemicalbook.com]
- 2. 5-BROMOVALERONITRILE(5414-21-1) 1H NMR spectrum [chemicalbook.com]
- 3. 5-溴戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 6. 5-Bromovaleronitrile 98 5414-21-1 [sigmaaldrich.com]
